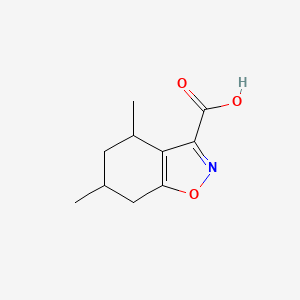

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Description

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (CAS: 1507596-99-7) is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a partially saturated six-membered ring. Its molecular formula is C₁₀H₁₃NO₃ (molecular weight: 195.21 g/mol). The compound is distinguished by methyl substituents at the 4- and 6-positions of the tetrahydrobenzoxazole ring, which influence its electronic, steric, and solubility properties .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

4,6-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO3/c1-5-3-6(2)8-7(4-5)14-11-9(8)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

ZWUBATBRTGNLTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=C(C1)ON=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Amino-phenols with Formic Acid Derivatives

- Starting from 2-amino-phenols , condensation with formic acid derivatives (e.g., formic acid or its derivatives) under acidic conditions leads to cyclization, forming the benzoxazole core.

- Methylation at specific positions is achieved via methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.

- The tetrahydro structure is achieved by catalytic hydrogenation or reduction of the aromatic benzoxazole intermediate.

- Reflux in ethanol or acetic acid.

- Use of acid catalysts like polyphosphoric acid or sulfuric acid.

- Hydrogenation over palladium or platinum catalysts for tetrahydro ring formation.

Optimization of Reaction Conditions

| Parameter | Optimization Strategy | Expected Outcome |

|---|---|---|

| Catalyst | Use Lewis acids like ZnCl₂ or transition metals | Increased cyclization yield and selectivity |

| Temperature | Maintain reflux conditions (~80–100°C) | Balance between reaction rate and side reactions |

| Solvent | Polar solvents such as ethanol, acetic acid, or DMSO | Enhanced solubility and reaction efficiency |

| Time | Reaction times of 1–4 hours depending on step | Maximize yield while minimizing degradation |

Summary of Key Reaction Steps

| Step | Reaction Type | Typical Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation | Reflux in ethanol or acetic acid | Formation of benzoxazole core |

| 2 | Methylation | Alkylation with methyl iodide or dimethyl sulfate | Introduction of methyl groups at positions 4 and 6 |

| 3 | Hydrogenation | Catalytic hydrogenation (Pd/C) | Reduction to tetrahydro derivative |

| 4 | Oxidation/Carboxylation | Reflux with oxidants or CO₂ under pressure | Introduction of carboxylic acid at position 3 |

Additional Considerations

- Purification techniques such as recrystallization from ethanol or chromatography are essential to isolate high-purity products.

- Reaction monitoring via TLC, NMR, or IR spectroscopy ensures completion and purity.

- Safety precautions should be observed when handling methylating agents and oxidants.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas and Pd/C.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|---|

| 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (1507596-99-7) | 4-CH₃, 6-CH₃ | C₁₀H₁₃NO₃ | 195.21 | N/A | N/A | Enhanced lipophilicity due to methyl groups |

| 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid (261350-47-4) | None | C₈H₉NO₃ | 167.16 | 376.1 | 1.339 | Simpler structure; higher density |

| 6-Chloro-1,2-benzoxazole-3-carboxylic acid (28691-49-8) | 6-Cl | C₈H₄ClNO₃ | 197.58 | 411.9 | 1.6 | Electron-withdrawing Cl increases acidity |

| 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (N/A) | 5-F, 5-F | C₁₀H₉F₂NO₃ | 229.18 | N/A | N/A | Fluorine enhances metabolic stability |

Key Observations :

- Methyl vs. Halogen Substituents : The methyl groups in the target compound increase steric bulk and lipophilicity compared to halogenated analogs (e.g., 6-chloro derivative). This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Electron Effects : Chlorine's electron-withdrawing nature (6-chloro analog) likely enhances the acidity of the carboxylic acid group compared to methyl substituents .

Biological Activity

Overview

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is an organic compound notable for its unique structural features, including a benzoxazole ring fused with a tetrahydro system and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZWUBATBRTGNLTE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The specific mechanisms can vary based on the biological context and the type of cells being studied.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various pathogens:

- Bacterial Activity : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been noted to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

- Fungal Activity : It also demonstrates antifungal properties against species such as Candida albicans, making it a candidate for further exploration in antifungal therapies .

Anticancer Potential

Research has highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) with IC50 values indicating effective dose-response relationships. For example:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzoxazole structure can significantly influence biological activity. Key findings include:

- Electron Donating Groups : Compounds with electron-donating groups (e.g., methoxy groups) at specific positions showed enhanced activity.

- Substituent Effects : The presence of bulky substituents or electron-withdrawing groups tends to decrease activity .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoxazole exhibited varying degrees of antimicrobial activity against resistant strains of bacteria. The compound was among those tested and showed notable efficacy compared to standard antibiotics .

- Cancer Cell Inhibition : Another study focused on the anticancer properties of benzoxazole derivatives where this compound was highlighted for its low IC50 values against multiple cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.